molecular formula C22H23FN4O2S B2551344 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide CAS No. 904822-90-8

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2551344
CAS No.: 904822-90-8
M. Wt: 426.51
InChI Key: NMLFQBSTLNITGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Scientific Research Applications

Synthesis and Chemical Properties

N-Fluorobenzenesulfonimide derivatives, similar in structure to N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluorobenzenesulfonamide, have been extensively studied for their unique chemical properties and applications in organic synthesis. For instance, N-Fluorobenzenesulfonimide (NFSI) has been identified as an effective catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, leading to the synthesis of azepino[4,5-b]indole derivatives. The interaction between the Ag(i) catalyst and NFSI was explored through density functional theory (DFT) calculations, providing a new method to synthesize these derivatives with high efficiency (Pang et al., 2019).

Catalytic Applications

The copper-catalyzed intermolecular aminoazidation of alkenes represents another innovative application, where commercially available NFSI is used as a nitrogen-radical precursor. This methodology facilitates the efficient production of vicinal amino azides, which can be easily transformed into valuable amine derivatives, showcasing the versatility of these compounds in organic synthesis (Zhang & Studer, 2014).

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFQBSTLNITGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.